4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
This compound belongs to the 1,2,4-triazole-5-thione class, characterized by a triazole ring fused with a thione (C=S) group at position 3. Its structure includes:
- 3-[(2-Methoxyphenyl)methyl] group: The methoxy group on the benzyl moiety may contribute to hydrogen bonding or π-π stacking interactions, influencing biological activity .
- 4,5-Dihydro configuration: Partial saturation of the triazole ring increases conformational rigidity, which can stabilize interactions with biological targets .
Synthetic routes for analogous 1,2,4-triazole-5-thiones typically involve cyclization of thiosemicarbazides or alkylation of triazole-thiol precursors (e.g., via NaOH-mediated reactions with halides) .
Properties
IUPAC Name |
4-ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPRXANHCHABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-ethyl-1H-1,2,4-triazole-5-thione with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form a sulfoxide or sulfone.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the 3-position.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazoles depending on the nucleophile used.
Reduction: Thiol derivatives.
Scientific Research Applications
The biological applications of this compound are primarily linked to its pharmacological properties. Several studies have demonstrated its potential as:
1. Antimicrobial Agent:
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. The compound has shown effectiveness against various strains of bacteria and fungi. For instance, studies involving similar triazole derivatives have reported enhanced activity against Gram-positive bacteria compared to Gram-negative strains .
2. Anticancer Properties:
The compound's structural features suggest potential anticancer activity. Investigations into related triazole compounds have revealed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancerous cells .
3. Enzyme Inhibition:
Triazoles are known to inhibit specific enzymes involved in disease pathways. The compound may act as an inhibitor for enzymes crucial in cancer metabolism or microbial resistance mechanisms, offering a pathway for therapeutic intervention .
Case Studies
Several case studies highlight the applications of 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione:
Mechanism of Action
The mechanism of action of 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and pathways involved in inflammation and oxidative stress. The compound may also interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparison Points
Substituent Effects: Ethyl vs. Methoxybenzyl vs. Thiophene/Adamantyl: The 2-methoxybenzyl group may offer moderate steric bulk compared to adamantyl () or thiophene (), balancing target affinity and solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely follows alkylation protocols similar to those in (using InCl₃ catalysis) or (NaOEt-mediated reactions). Yields for such reactions typically range from 60–85%, depending on halide reactivity .
Biological Activity Trends: Antifungal Activity: Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced activity, whereas methoxy groups (as in the target compound) may reduce potency but improve selectivity . Anticancer Potential: Thiophene-containing analogs () exhibit strong activity due to sulfur’s bioisosteric replacement of oxygen, a trend that may extend to the target compound .
Physicochemical Properties :
- Solubility : The 2-methoxybenzyl group may improve aqueous solubility compared to fully aromatic substituents (e.g., ’s benzoxazolyl derivative) .
- Crystallinity : Bulky substituents like adamantyl () or bromophenyl () facilitate crystal packing, whereas the target compound’s ethyl and methoxy groups may result in less predictable polymorphism .
Biological Activity
4-Ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS Number: 1545420-29-8) is a compound belonging to the class of triazoles, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 249.33 g/mol . The compound features a triazole ring linked to an ethyl group and a methoxyphenyl moiety.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have reported that various triazoles show activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. For instance, derivatives similar to the compound demonstrated inhibition against Mycobacterium tuberculosis with a maximum inhibition observed at concentrations as low as 6.25 µg/ml .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | S. aureus | 32 µg/ml |
| Triazole B | C. albicans | 16 µg/ml |
| Triazole C | M. tuberculosis | 6.25 µg/ml |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented in several studies. Compounds related to this compound have shown efficacy in reducing inflammation in animal models. For example, one study highlighted that certain triazoles exhibited significant reductions in paw edema in carrageenan-induced inflammation models .
Table 2: Anti-inflammatory Effects of Triazole Derivatives
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| Triazole D | Carrageenan-induced paw edema | Reduction by 50% |
| Triazole E | Lipopolysaccharide-induced | Decrease in cytokine levels |
Anticancer Activity
The anticancer properties of triazoles have gained attention due to their ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that compounds similar to the target molecule were effective against breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) cell lines . The mechanism often involves induction of apoptosis and disruption of cell cycle progression.
Table 3: Anticancer Activity Against Various Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole F | MCF-7 | 15 |
| Triazole G | PC-3 | 20 |
| Triazole H | HCT-116 | 10 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of triazoles against S. typhi and Proteus mirabilis, finding that modifications to the phenyl group significantly enhanced activity .
- Case Study on Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of triazoles using a mouse model for arthritis. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 after administration of the triazole derivative .
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving cyclization of thiosemicarbazides or alkylation of triazole precursors. For example:
- Route 1 : Condensation of 2-methoxybenzylamine with ethyl isothiocyanate, followed by cyclization in acidic conditions (e.g., HCl/ethanol) to form the triazole-thione core .
- Route 2 : Alkylation of a preformed triazole-5-thione with ethyl bromide under basic conditions (e.g., K₂CO₃/DMF) .
Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) yields high-purity crystals (81–87% yield). Monitoring via TLC and characterization by IR (C=S stretch at ~1250 cm⁻¹) and ¹H-NMR (δ 1.2–1.4 ppm for ethyl group) ensures purity .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=S at ~1250 cm⁻¹, N–H at ~3200 cm⁻¹) .
- ¹H/¹³C-NMR : Confirms substituent positions (e.g., ethyl protons at δ 1.2–1.4 ppm, methoxy singlet at δ 3.8 ppm) .
- X-ray Crystallography : Resolves 3D geometry (e.g., dihedral angles between triazole and methoxyphenyl groups) using SHELXL for refinement .
Advanced: How are crystallographic challenges (e.g., twinning, disorder) addressed?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, a minor twin component contribution of 0.27(9) was resolved in a related triazole-thione derivative .
- Disorder : Apply PART and EADP restraints in SHELXL. ORTEP-3 visualizes anisotropic displacement ellipsoids to validate refinement .
- Validation : Check R-factor convergence (target < 0.05) and validate geometry with WinGX’s PLATON .
Advanced: How can computational methods (DFT, docking) predict electronic properties and bioactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV), electrophilicity index, and electrostatic potential maps . Compare with experimental UV-Vis (TD-DFT) and IR spectra .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., methionine aminopeptidase II). Grid parameters: 25 ų box centered on active site, Lamarckian GA for conformational sampling .
Advanced: What mechanisms underlie its antimicrobial/antitumor activity?
Methodological Answer:
- Enzyme Inhibition : Test against methionine aminopeptidase II via fluorescence assays (IC₅₀ ~10 µM). Triazole-thiones chelate metal ions in enzyme active sites .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., 2-methoxyphenyl vs. 3,4-dimethoxyphenyl) to enhance lipophilicity and target binding. MIC values against S. aureus decrease from 128 µg/mL to 32 µg/mL with bulkier groups .
Advanced: How to resolve contradictions between experimental and theoretical spectroscopic data?
Methodological Answer:
- IR Discrepancies : Assign vibrations using potential energy distribution (PED) analysis in Multiwfn. For example, a 15 cm⁻¹ shift in C=S stretch may arise from solvent effects (DFT in gas phase vs. experimental in ethanol) .
- NMR Chemical Shifts : Apply GIAO method with implicit solvent models (e.g., PCM for DMSO). Correct for systematic errors via linear regression (R² > 0.98) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
